molecular formula C11H19NO4S B3014287 (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid CAS No. 1353994-43-0

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid

Cat. No. B3014287
M. Wt: 261.34
InChI Key: UCLGMVQUPDUFBZ-QMMMGPOBSA-N
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Description

The compound “®-1-Boc-3-pyrrolidinecarboxylic acid” is a heterocyclic building block . It has a molecular weight of 215.25 and its empirical formula is C10H17NO4 .


Molecular Structure Analysis

The molecular structure of “®-1-Boc-3-pyrrolidinecarboxylic acid” is represented by the SMILES string CC(C)(C)OC(=O)N1CCC@HC(O)=O .


Physical And Chemical Properties Analysis

“®-1-Boc-3-pyrrolidinecarboxylic acid” is a powder with a melting point of 138-143 °C . It has an optical activity of [α]/D -15.0, c = 0.5% in chloroform . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Quantum Chemical Investigation

The molecular properties of compounds related to (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid, including electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy, have been studied using Density Functional Theory (DFT) and quantum chemical calculations (Bouklah et al., 2012).

Catalytic Hydrogenation and Synthesis

The compound has been involved in the catalytic hydrogenation process to produce pyrrolidine-2-acetic acid derivatives. This process is important in synthesizing azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole, which highlights its role in creating complex molecular structures (Gilchrist et al., 1997).

Divergent Synthesis and Reaction Mechanism Studies

The compound has been used in divergent synthesis processes involving enamines, leading to the creation of various molecular structures. The study of these reactions provides insights into different reaction mechanisms, including [4+2] cycloaddition and domino addition/cyclization pathways (Rossi et al., 2007).

Synthesis of Aldehyde Building Blocks

It has been used in synthesizing aldehyde building blocks protected as acid labile N-Boc N,O-acetals. These building blocks play a crucial role in combinatorial solid phase synthesis, which is significant for creating novel peptide isosteres (Groth & Meldal, 2001).

Synthesis of Cyclic γ-Aminobutyric Acid Analogues

The synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, where the compound is substituted at the 4-position, demonstrates its utility in creating bioactive molecules (Petz et al., 2019).

Safety And Hazards

“®-1-Boc-3-pyrrolidinecarboxylic acid” is classified as Aquatic Acute 1 according to the GHS classification . The hazard statement is H400, and the precautionary statement is P273 . It is not applicable for flash point .

properties

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-5-4-8(6-12)17-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGMVQUPDUFBZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)thio)acetic acid

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